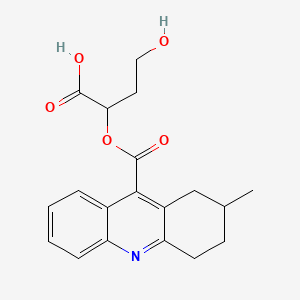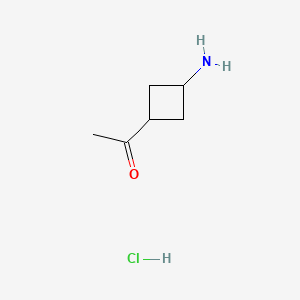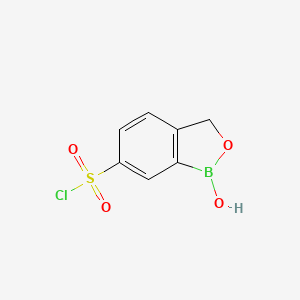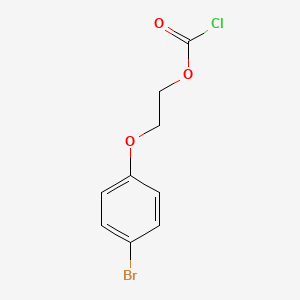
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate, commonly referred to as DIPC, is a synthetic organic compound that has been used in scientific research for a variety of applications. DIPC is a versatile molecule that can be used in a variety of ways, from its use as a catalyst in chemical reactions to its use as a therapeutic agent in medical research. The purpose of
科学研究应用
DIPC has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a therapeutic agent in medical research, and as a reagent in analytical chemistry. DIPC has also been used in the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals.
作用机制
The mechanism of action of DIPC is not yet fully understood, however, it is believed to involve the formation of a complex between the molecule and the active site of the enzyme or receptor that it is targeting. This complex then binds to the active site, allowing the molecule to interact with the enzyme or receptor and induce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPC are largely dependent on the specific application in which it is used. For example, when used as a therapeutic agent, DIPC can interact with receptors and enzymes in the body to produce a variety of effects, such as an anti-inflammatory response or an increase in metabolism. When used as a catalyst, DIPC can facilitate the formation of various chemical compounds.
实验室实验的优点和局限性
The use of DIPC in laboratory experiments offers a number of advantages, such as its low cost, its ease of synthesis, and its versatility. It is also relatively safe to use, as it is non-toxic and has low levels of reactivity. However, there are some limitations to its use in laboratory experiments, such as its instability in certain conditions and its tendency to form unwanted byproducts.
未来方向
The potential future directions for DIPC are numerous. For example, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in medical research and analytical chemistry. Furthermore, DIPC could be used as a platform for the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted on its potential applications in the field of renewable energy.
合成方法
DIPC is synthesized through a condensation reaction of 1-acetylpyrrolidine-2-carboxylic acid and 2-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, in order to form the desired product. The reaction is typically carried out at room temperature and is generally complete within a few hours.
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUALTWECCAIIE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)



![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)